molecular formula C19H21N3O4S B2914825 N'-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 941945-48-8

N'-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2914825
CAS No.: 941945-48-8
M. Wt: 387.45
InChI Key: FQOFCTROWACOJQ-UHFFFAOYSA-N
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Description

N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonyl group attached to a tetrahydroquinoline ring, which is further connected to an ethanediamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future research directions for this compound could involve exploring its potential biological and pharmaceutical activities, given the known activities of quinoline derivatives . Further studies could also focus on developing efficient synthesis methods for this and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of a dihydroquinoline derivative with methanesulfonyl chloride in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (80-90°C) . The resulting intermediate is then reacted with benzylamine and ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydroquinoline ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the methanesulfonyl group.

Mechanism of Action

The mechanism of action of N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-benzyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide: Similar structure but with a tosyl group instead of a methanesulfonyl group.

    N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanediamide: Isoquinoline ring instead of quinoline.

Uniqueness

N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-27(25,26)22-11-5-8-15-9-10-16(12-17(15)22)21-19(24)18(23)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOFCTROWACOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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